Structural Scaffold Differentiation: Pyrazole-4-yl-pyridine vs. Pyrazole-3-yl-pyridine Regioisomer Comparison in ICRAC Inhibition
Within the patent family covering pyridinyl-substituted pyrazolyl carboxamides, the 4-(pyridin-4-yl)-1H-pyrazole scaffold exemplified by the target compound is structurally distinguished from the isosteric 3-(pyridin-4-yl)-1H-pyrazole series [1]. Patent data on closely matched analog pairs demonstrate that shifting the pyridyl attachment from the 4-position to the 3-position of the pyrazole, while retaining the same carboxamide side chain, can reduce ICRAC inhibitory potency by approximately 5- to 20-fold as measured by IC₅₀ values in fluorometric calcium flux assays using Jurkat T cells [1]. The target compound incorporates the 4-pyridin-4-yl substitution pattern associated with superior activity in this chemotype, though the specific compound itself was not explicitly profiled in the disclosed biological examples.
| Evidence Dimension | ICRAC inhibition potency (IC₅₀) in Jurkat T cells |
|---|---|
| Target Compound Data | Structural scaffold (4-(pyridin-4-yl)-1H-pyrazole) associated with IC₅₀ range ~0.05–0.5 µM for closest exemplified analogs in US20150166505A1 |
| Comparator Or Baseline | Isosteric 3-(pyridin-4-yl)-1H-pyrazole analogs in the same patent: IC₅₀ range ~1–10 µM |
| Quantified Difference | Approximately 5- to 20-fold potency advantage for the 4-pyridin-4-yl regioisomeric scaffold |
| Conditions | Fluorometric calcium flux assay; Jurkat T cells; ICRAC channel inhibition |
Why This Matters
This scaffold-level SAR data indicates that the 4-(pyridin-4-yl)-1H-pyrazole architecture of the target compound is associated with substantially higher ICRAC inhibitory potency than its regioisomeric counterparts, a critical consideration for researchers selecting a starting point for SAR campaigns.
- [1] US Patent Application US20150166505A1. Pyridinyl-substituted pyrazolyl carboxamides. Grünenthal GmbH. Examples 5, 12, 27, 34. Published June 18, 2015. View Source
